molecular formula C12H7ClN2OS2 B2367120 N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide CAS No. 941966-27-4

N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2367120
CAS No.: 941966-27-4
M. Wt: 294.77
InChI Key: PUBCYONAMXLMTN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide typically involves the coupling of 5-chlorothiophene-2-carboxylic acid with benzo[d]thiazol-5-amine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide

Uniqueness

N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide stands out due to its unique combination of benzothiazole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-5-chlorothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBCYONAMXLMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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